![molecular formula C9H5N3O5 B12276989 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B12276989.png)
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic aromatic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Substitution: Formation of esters or amides of the oxadiazole compound.
Scientific Research Applications
Anticancer Research
The derivatives of 1,2,4-oxadiazole compounds, including 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid, have shown significant promise as anticancer agents. Recent studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : These compounds often function by disrupting cellular processes related to DNA replication and cell cycle progression. For instance, specific derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
This compound | HCT-116 | 0.48 |
Antibacterial Properties
In addition to anticancer properties, some derivatives of the oxadiazole class have demonstrated antibacterial activity. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents .
Nematicidal Activity
Recent research has explored the use of 1,2,4-oxadiazole derivatives as nematicides. The compound has been evaluated for its efficacy against plant-parasitic nematodes like Meloidogyne incognita. Results suggest that certain derivatives exhibit significant nematicidal activity, offering a potential solution for crop protection .
Compound | Target Nematode | Efficacy |
---|---|---|
This compound | Meloidogyne incognita | Effective |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1,2,4-triazole-5-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.
4-Nitrophenyl-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a nitrophenyl group and an oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Biological Activity
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C9H5N3O5
- Molecular Weight : 235.15 g/mol
- IUPAC Name : this compound
- Structure : The compound features a nitrophenyl group attached to a 1,2,4-oxadiazole ring with a carboxylic acid substituent.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to 3-(4-nitrophenyl)-1,2,4-oxadiazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole structure can enhance antibacterial potency .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:
- Cytotoxicity : In vitro studies revealed that oxadiazole derivatives exhibit selective cytotoxicity towards tumor cells compared to normal cells. For instance, compounds derived from the oxadiazole framework have shown IC50 values in the micromolar range against various cancer types, including colon and breast cancers .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including this compound:
Properties
Molecular Formula |
C9H5N3O5 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
YPVCHNLZMDQHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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